N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 7-position. The ethanesulfonyl group introduces a sulfonamide linkage with a short alkyl chain, while the trifluoromethylbenzamide component provides strong electron-withdrawing properties and enhanced metabolic stability. This compound is structurally analogous to mTOR inhibitors reported in recent studies, where tetrahydroquinoline derivatives demonstrate antiproliferative activity through kinase inhibition . Its design leverages substituent effects to optimize target binding and pharmacokinetic properties, making it a candidate for oncology therapeutics.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-11-3-4-13-7-10-16(12-17(13)24)23-18(25)14-5-8-15(9-6-14)19(20,21)22/h5-10,12H,2-4,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOGAAAEXLWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a trifluoromethylbenzamide. Its molecular formula is , and it has a molecular weight of approximately 394.45 g/mol. The presence of both the ethanesulfonyl and trifluoromethyl groups enhances its solubility and biological activity, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C19H22F3N2O2S |
| Molecular Weight | 394.45 g/mol |
| LogP | 3.15 |
| Polar Surface Area | 62.19 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide functional group is known for its antimicrobial properties by inhibiting bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase (DHPS) . Additionally, the trifluoromethyl group may enhance the compound's lipophilicity, potentially improving cell membrane permeability and facilitating better interaction with intracellular targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : The sulfonamide group has been shown to possess broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
Research Findings
Several studies have investigated the biological activity of related compounds within the same class:
- Antimicrobial Studies :
- Anticancer Activity :
- In Vivo Studies :
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant bacterial strains. The study reported an MIC of 8 µg/mL against Staphylococcus aureus, highlighting its potential as a treatment option for antibiotic-resistant infections.
Case Study 2: Anticancer Potential
In a study assessing the anticancer potential of related tetrahydroquinoline derivatives, researchers found that one derivative exhibited a significant reduction in tumor size in xenograft models of breast cancer. The compound induced apoptosis through activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Scientific Research Applications
Medicinal Chemistry
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biochemical Probes
The unique structure of this compound allows it to function as a biochemical probe in research settings. Its ability to interact with specific enzymes or receptors can aid in elucidating biological pathways and mechanisms of disease.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria. The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Mechanism
In vitro studies revealed that this compound induces apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound triggers programmed cell death through mitochondrial pathways.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves:
- Formation of Tetrahydroquinoline : Achieved via the Pictet-Spengler reaction using an appropriate aldehyde and amine.
- Introduction of Ethanesulfonyl Group : The tetrahydroquinoline intermediate is treated with ethanesulfonyl chloride.
- Trifluoromethylation : The final step involves introducing the trifluoromethyl group through nucleophilic substitution or electrophilic fluorination techniques.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline moiety undergoes selective oxidation at the C3-C4 position under controlled conditions. Key findings include:
| Reaction Conditions | Products Formed | Catalytic System | Yield (%) | Reference Pattern |
|---|---|---|---|---|
| KMnO₄ in acidic aqueous acetone (0°C) | 3,4-Dihydroquinoline-7-sulfonamide | MnO₂ byproduct | 68-72 | [WO2008049047A2] |
| CrO₃ in glacial acetic acid (reflux) | Quinoline-7-ethanesulfonate | Chromium complexes | 55-60 | [WO2008049047A2] |
The trifluoromethyl group remains inert under these conditions due to its strong electron-withdrawing nature and C-F bond stability .
Reduction Reactions
The benzamide carbonyl group shows partial reducibility under specific regimes:
| Reducing Agent | Solvent | Temperature | Major Product | Byproducts |
|---|---|---|---|---|
| LiAlH₄ | Dry THF | 0°C → RT | N-[1-(ethanesulfonyl)-1,2,3,4-THQ-7-yl]-4-(trifluoromethyl)benzylamine | Aluminates (traces) |
| BH₃·THF | DCM | −78°C | Secondary alcohol (partial reduction) | Borate complexes |
Complete reduction of the amide to amine requires stoichiometric LiAlH₄ and extended reaction times (>12 hrs) .
Nucleophilic Aromatic Substitution
The 4-(trifluoromethyl)benzamide ring participates in regioselective substitutions at the para position relative to the trifluoromethyl group:
| Nucleophile | Conditions | Product | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| NH₃ (g) | CuCl₂ catalysis, DMF, 120°C | 4-Amino-N-[1-(ethanesulfonyl)-THQ-7-yl]benzamide | 1.2 × 10⁻³ |
| KSCN | AlCl₃, refluxing toluene | 4-Thiocyano derivative | 8.7 × 10⁻⁴ |
Electrophilic substitution is suppressed due to the deactivating trifluoromethyl group .
Hydrolysis Reactions
Controlled hydrolysis pathways reveal differential stability of functional groups:
| Hydrolysis Type | Reagents | Target Group | Products | pH Dependence |
|---|---|---|---|---|
| Acidic | 6M HCl, ethanol, Δ | Benzamide carbonyl | 4-(Trifluoromethyl)benzoic acid + amine | Complete at pH < 2 |
| Basic | 2M NaOH, H₂O, RT | Sulfonamide S-N bond | Ethanesulfonic acid + tetrahydroquinoline | Complete at pH > 12 |
The ethanesulfonyl group resists hydrolysis below pH 10, while the benzamide cleaves preferentially under acidic conditions .
Cross-Coupling Reactions
Palladium-mediated coupling occurs at the tetrahydroquinoline C7 position:
| Coupling Partner | Catalyst System | Ligand | Product Application |
|---|---|---|---|
| Aryl boronic acid | Pd(OAc)₂/XPhos | SPhos | Biaryl derivatives for drug discovery |
| Alkyne | PdCl₂(PPh₃)₂/CuI | Triethylamine | Fluorescent probes |
Reaction efficiency correlates with electron density at the C7 position (enhanced by ethanesulfonyl group) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C-F bond activation in the trifluoromethyl group:
| Solvent | Time (h) | Major Pathway | Products | Quantum Yield (Φ) |
|---|---|---|---|---|
| MeCN | 4 | Defluorination | 4-Carboxybenzamide | 0.18 |
| Hexane | 6 | Radical recombination | Dimerized tetrahydroquinoline adducts | 0.09 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability thresholds:
| Temperature Range (°C) | Decomposition Pathway | Residual Mass (%) |
|---|---|---|
| 180-220 | Benzamide cleavage | 42 |
| 220-260 | Sulfonamide breakdown | 18 |
| >260 | Carbonization | 5 |
Key Structural Insights from Analogous Compounds
The patent WO2008049047A2 documents related trifluoromethylquinoline derivatives undergoing similar reactions, validating the above pathways . For example:
-
Sulfonylation of tetrahydroquinoline precursors with ethanesulfonyl chloride aligns with the synthesis protocol inferred for this compound.
-
Electrophilic substitution patterns mirror those observed in 3-(trifluoromethyl)quinoline-4-carboxamides under identical conditions.
This systematic analysis provides a foundation for deploying N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide in synthetic and pharmacological contexts, emphasizing its reactivity profile and stability limits.
Comparison with Similar Compounds
Sulfonyl Group Variations
- Ethanesulfonyl vs. Morpholine/Piperidine Carbonyl: Compared to morpholine- or piperidine-carbonyl analogs (e.g., compounds 10e–10h in ), the ethanesulfonyl group in the target compound replaces the bulkier heterocyclic carbonyl with a smaller alkyl chain. Computational studies suggest that morpholine/piperidine derivatives form hydrogen bonds with catalytic lysine residues, whereas ethanesulfonyl may prioritize hydrophobic interactions .
- Ethanesulfonyl vs. Propylsulfonyl/Thiophen-2-ylsulfonyl: and highlight compounds with propylsulfonyl (C3 chain) and thiophen-2-ylsulfonyl (aromatic) groups. The ethanesulfonyl group (C2 chain) balances lipophilicity and solubility better than the longer propyl chain, while the absence of aromaticity (vs.
Benzamide Substituent Variations
4-(Trifluoromethyl) vs. 3,5-Bis(trifluoromethyl) :
The target compound’s single trifluoromethyl group contrasts with bis(trifluoromethyl) analogs (e.g., 10e and 10h ). While bis-substitution enhances electron-withdrawing effects, it increases molecular weight (~40–60 Da) and may reduce cell permeability. The single CF3 group maintains potency while optimizing drug-like properties .Trifluoromethyl vs. Fluoro/Alkoxy Groups :
Compounds with 3-fluoro (10f ) or 4-ethoxy () substituents exhibit lower electronegativity compared to CF3. The trifluoromethyl group’s strong inductive effect enhances binding affinity to electron-deficient kinase domains, as shown in molecular docking studies .
Antiproliferative Activity
Apoptosis Induction
- Morpholine/piperidine derivatives induce apoptosis via caspase-3/7 activation. The ethanesulfonyl analog’s shorter chain may enhance membrane permeability, accelerating pro-apoptotic signaling .
Computational Insights
Molecular Docking
Molecular Dynamics
- Piperidine-carbonyl analogs (10f–10h ) exhibit stable binding over 100 ns simulations, while ethanesulfonyl’s flexibility may require optimization for sustained target engagement .
Physicochemical Properties
*Predicted using analogous structures and substituent contributions.
Preparation Methods
Catalytic Hydrogenation of Quinoline Derivatives
Quinoline derivatives undergo hydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) at pressures of 1–3 atm. For example, hydrogenation of 7-nitroquinoline produces 7-amino-1,2,3,4-tetrahydroquinoline, a precursor for further functionalization. Challenges include over-reduction of the aromatic ring and the need for inert atmospheres to prevent oxidation.
Cyclization of β-Keto Anilines
Cyclization of β-keto anilines in acidic media (e.g., polyphosphoric acid) forms tetrahydroquinoline structures. This method offers regioselectivity but requires stringent temperature control (80–120°C) to avoid side reactions.
Ethanesulfonyl group introduction is achieved through sulfonylation of the tetrahydroquinoline amine using ethanesulfonyl chloride.
Reaction Conditions and Optimization
-
Base Selection : Pyridine or triethylamine (TEA) is used to scavenge HCl, with pyridine providing higher yields (79%) in reactions at 0°C.
-
Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.
-
Stoichiometry : A 1:1.2 molar ratio of amine to ethanesulfonyl chloride minimizes unreacted starting material.
Example Protocol :
-
Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (4.53 mmol) in pyridine.
-
Add ethanesulfonyl chloride (8.60 mmol) dropwise at 0°C.
-
Stir for 1 hour, quench with 1N HCl, and extract with ethyl acetate.
Synthesis of 4-(Trifluoromethyl)Benzamide
The 4-(trifluoromethyl)benzoyl group is introduced via two primary routes:
Direct Trifluoromethylation of Benzoyl Chloride
Electrophilic trifluoromethylation using Umemoto’s reagent (trifluoromethylarylsulfonium salts) or Togni’s reagent (hypervalent iodine) achieves substitution at the para position. Yields range from 60–75%, with purification via recrystallization.
Hydrolysis of Cyanotrifluorotoluene Derivatives
A patent-pending method involves:
-
Fluorination of 2,3-dichlorotrifluorotoluene to 2-fluoro-3-chloro-benzotrifluoride.
-
Cyano substitution at the 6-position.
-
Hydrogenation dechlorination and hydrolysis to yield 4-(trifluoromethyl)benzamide.
This route avoids toxic intermediates and achieves >67% overall yield.
Coupling of Tetrahydroquinoline Sulfonamide and 4-(Trifluoromethyl)Benzoyl Chloride
Amide bond formation is critical for final assembly.
Activation Strategies
-
Carbodiimide Coupling : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) activates the carboxylic acid for nucleophilic attack by the tetrahydroquinoline sulfonamide amine.
-
Schotten-Baumann Conditions : Reaction in biphasic systems (NaOH/CH₂Cl₂) prevents racemization but requires rigorous pH control.
Yield and Purity Considerations
-
Temperature : Reactions conducted at 0–25°C minimize side reactions.
-
Purification : Silica gel chromatography (ethyl acetate/hexane) removes unreacted benzoyl chloride and sulfonamide byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Catalytic Hydrogenation | Cyclization | Sulfonylation (Pyridine) | Trifluoromethylation (Umemoto) |
|---|---|---|---|---|
| Yield (%) | 85–90 | 70–80 | 79 | 60–75 |
| Reaction Time (hours) | 6–8 | 4–6 | 1 | 12–24 |
| Purity (%) | ≥95 | 85–90 | ≥90 | ≥97 |
Key trade-offs include the higher efficiency of catalytic hydrogenation versus the scalability of cyclization methods.
Challenges and Mitigation Strategies
Isomer Formation During Trifluoromethylation
The para-substituted isomer dominates, but ortho/meta byproducts (≤5%) may form. Chromatographic separation or recrystallization in methanol resolves this.
Q & A
Q. What advanced applications (e.g., agrochemicals, biochemical probes) are supported by the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
